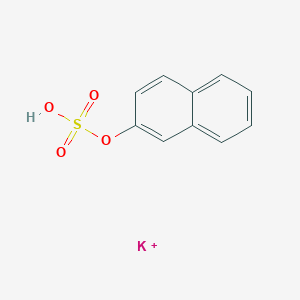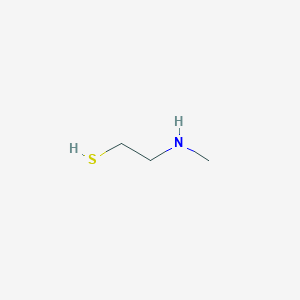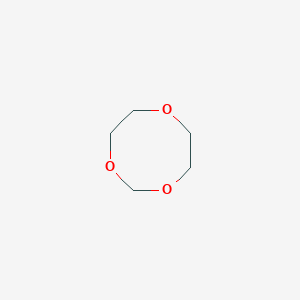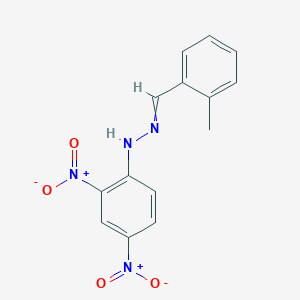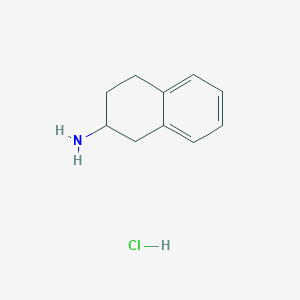
cis-3-Hexenyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-Hexenyl 2-methylbutanoate, also known as (Z)-3-hexenyl-2-methylbutanoate, has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is a floral volatile released by certain plants in response to predation .
Synthesis Analysis
This compound may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .Molecular Structure Analysis
The molecular formula of this compound is C11H20O2 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Scientific Research Applications
1. Fragrance Source in Plant Extracts
cis-3-Hexenyl 2-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, contributes significantly to their fragrance. This compound is particularly noted for its floral fragrance and is used in tobacco flavoring. It's a key component of the bouquet of P. scabiosifolia flowers, often used in natural product extraction for its scent properties (Kang, Wang, & Tian, 2011).
2. Chemical Synthesis and Stereochemistry
This compound has been studied for its stereochemical properties. Research shows the importance of cis-trans selectivity in the cyclization of hexenyl radicals, which is crucial in the synthesis of various organic compounds (Tripp, Schiesser, & Curran, 2005).
3. Flavor and Fragrance Industry Applications
The compound's role in the flavor and fragrance industry is significant. It's used as a green note flavor compound in foods and cosmetics, valued for its distinct scent. Studies on vaporization enthalpies and vapor pressures of this ester and related compounds provide insights valuable for industrial applications in flavor and fragrance formulation (Kozlovskiy, Gobble, & Chickos, 2015).
4. Role in Catalytic Reactions
The compound has been examined in the context of catalytic reactions, such as Heck reactions and radical cyclizations. These reactions are pivotal in the synthesis of various organic and pharmaceutical compounds (Berthiol, Doucet, & Santelli, 2004).
5. Insect Pheromones
Research into the role of this compound in insect pheromones has shown it to be a critical component. Its structure and synthesis have implications for pest control and ecological studies (Zhang et al., 2004).
6. Organic Synthesis and Medicinal Chemistry
This compound is also significant in the field of organic synthesis, particularly in the creation of enantiopure compounds, which have extensive applications in medicinal chemistry (Amat et al., 2000).
7. Atmospheric Chemistry
This compound has been studied in atmospheric chemistry, particularly in the context of the formation of organosulfates through the oxidation of biogenic volatile organic compounds (Barbosa et al., 2017).
8. Food Science and Aroma Perception
Its role in aroma perception, especially in fresh tomatoes, highlights its importance in the food industry. The compound significantly affects the sensory profiles of various food items (Tandon, Baldwin, & Shewfelt, 2000).
9. Lipase-Catalyzed Synthesis
The lipase-catalyzed synthesis of this compound demonstrates its potential in green chemistry and industrial applications (Chiang, Chang, & Shieh, 2003).
10. Fruit Cultivar Analysis
The compound has been identified as a key aroma compound in different fruit cultivars, aiding in the understanding of fruit flavor profiles and breeding (Sosa-Moguel, Pino, Sauri-Duch, & Cuevas-Glory, 2018).
Mechanism of Action
Safety and Hazards
Cis-3-Hexenyl 2-methylbutanoate is classified as Aquatic Chronic 2 under GHS09. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment . In case of exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Properties
CAS No. |
10094-41-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
JKKGTSUICJWEKB-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)C(C)CC |
SMILES |
CCC=CCCOC(=O)C(C)CC |
Canonical SMILES |
CCC=CCCOC(=O)C(C)CC |
density |
0.876-0.880 |
| 53398-85-9 10094-41-4 |
|
physical_description |
clear, colourless liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





